molecular formula C18H17ClN4O2S B15284097 2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide

2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide

Cat. No.: B15284097
M. Wt: 388.9 g/mol
InChI Key: QGSZIGOWNAYFHW-UHFFFAOYSA-N
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Description

2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a chlorinated phenyl group, and a sulfanyl linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the chlorinated phenyl group and the sulfanyl linkage. The final step involves the acylation of the triazole derivative with N-methyl-N-phenylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while substitution reactions can yield various derivatives depending on the nucleophile.

Scientific Research Applications

2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2’-Hydroxy-5’-chloroacetophenone: Shares the chlorinated phenyl group but lacks the triazole ring and sulfanyl linkage.

    5-Chloro-2-hydroxybenzophenone: Similar chlorinated phenyl group but different overall structure.

Uniqueness

The uniqueness of 2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C18H17ClN4O2S

Molecular Weight

388.9 g/mol

IUPAC Name

2-[[5-(5-chloro-2-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide

InChI

InChI=1S/C18H17ClN4O2S/c1-22(13-6-4-3-5-7-13)16(25)11-26-18-21-20-17(23(18)2)14-10-12(19)8-9-15(14)24/h3-10,24H,11H2,1-2H3

InChI Key

QGSZIGOWNAYFHW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N(C)C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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